tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
Description
tert-Butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate: is a synthetic organic compound that features a tert-butyl ester group, a pyrazole ring, and a fluorophenyl group
Properties
IUPAC Name |
tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-17(2,3)24-15(23)9-8-14(22)20-13-10-19-21-16(13)11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOWYFWQILKEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NC1=C(NN=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Coupling with tert-Butyl 4-oxobutanoate: The final step involves coupling the synthesized pyrazole derivative with tert-butyl 4-oxobutanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tert-butyl ester group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
- tert-Butyl 4-[[5-(2-chlorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
- tert-Butyl 4-[[5-(2-bromophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
Uniqueness
The uniqueness of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
